Cas no 370-45-6 (2-(3-fluorophenyl)acetamide)

2-(3-Fluorophenyl)acetamide is a fluorinated aromatic acetamide derivative with potential applications in pharmaceutical and agrochemical research. The presence of the fluorine substituent at the meta position of the phenyl ring enhances its electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds. Its well-defined structure and high purity ensure consistent reactivity in nucleophilic and electrophilic transformations. This compound is particularly useful in medicinal chemistry for the development of fluorinated analogs, leveraging fluorine's ability to modulate lipophilicity, metabolic stability, and binding affinity. Suitable for controlled reactions, it offers researchers a reliable building block for targeted molecular design.
2-(3-fluorophenyl)acetamide structure
2-(3-fluorophenyl)acetamide structure
Product Name:2-(3-fluorophenyl)acetamide
CAS No:370-45-6
MF:C8H8FNO
MW:153.153625488281
CID:2939347
PubChem ID:12269176
Update Time:2025-06-08

2-(3-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenyl)acetamide
    • (3-Fluor-phenyl)-essigsaeure-amid;(3-fluoro-phenyl)-acetic acid amide;m-Fluorophenylacetamide;
    • 370-45-6
    • SCHEMBL2029757
    • JZILDWCYKQFLGV-UHFFFAOYSA-N
    • AKOS008937872
    • CS-0364472
    • E86015
    • AE-562/43460575
    • Z33547159
    • Inchi: 1S/C8H8FNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
    • InChI Key: JZILDWCYKQFLGV-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CC(N)=O

Computed Properties

  • Exact Mass: 153.05900
  • Monoisotopic Mass: 153.058992041Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09000
  • LogP: 1.55380

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Additional information on 2-(3-fluorophenyl)acetamide

Comprehensive Overview of 2-(3-Fluorophenyl)acetamide (CAS No. 370-45-6): Properties, Applications, and Research Insights

2-(3-Fluorophenyl)acetamide (CAS No. 370-45-6) is a fluorinated organic compound with significant relevance in pharmaceutical and chemical research. This fluorophenyl derivative is characterized by its amide functional group attached to a phenyl ring substituted with fluorine at the meta position. Its molecular structure, C8H8FNO, and unique properties make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery and material science.

The growing demand for fluorinated compounds in modern chemistry has placed 2-(3-fluorophenyl)acetamide under the spotlight. Fluorination often enhances the metabolic stability, bioavailability, and binding affinity of molecules, making this compound a key player in the design of next-generation pharmaceuticals. Recent studies highlight its utility in synthesizing analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) targeting agents. Its CAS registry number 370-45-6 is frequently searched in chemical databases, reflecting its importance in academic and industrial settings.

From a synthetic perspective, 2-(3-fluorophenyl)acetamide is typically prepared via the reaction of 3-fluorophenylacetic acid with ammonia or ammonium salts. The process may involve catalytic amidation or enzymatic methods, aligning with the trend toward green chemistry and sustainable synthesis. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to confirm its purity and structural integrity. These methods are critical for ensuring compliance with regulatory standards in pharmaceutical manufacturing.

In the context of drug discovery, 2-(3-fluorophenyl)acetamide serves as a versatile building block. Its fluorine atom introduces electron-withdrawing effects, which can modulate the pharmacokinetic properties of derived compounds. This aligns with the industry's focus on structure-activity relationship (SAR) studies and rational drug design. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors or GPCR modulators, addressing unmet medical needs in oncology and neurology.

Beyond pharmaceuticals, CAS 370-45-6 finds applications in agrochemicals and specialty chemicals. The fluorophenyl moiety is known to enhance the herbicidal or pesticidal activity of certain formulations, contributing to the development of eco-friendly crop protection agents. Additionally, its thermal stability and solubility profile make it suitable for use in high-performance materials, such as polymers and coatings, where fluorine incorporation improves resistance to degradation.

The safety profile of 2-(3-fluorophenyl)acetamide is well-documented in scientific literature. While it is not classified as hazardous under standard regulations, proper handling protocols—including the use of personal protective equipment (PPE)—are recommended during laboratory-scale operations. Environmental considerations, such as biodegradability and ecotoxicity, are also part of ongoing research, reflecting the broader emphasis on sustainable chemical practices.

In summary, 2-(3-fluorophenyl)acetamide (CAS No. 370-45-6) exemplifies the intersection of innovation and practicality in modern chemistry. Its role in advancing medicinal chemistry, material science, and green synthesis underscores its multidisciplinary importance. As the scientific community continues to explore fluorinated compounds, this amide derivative remains a focal point for researchers aiming to address global challenges in health and sustainability.

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